molecular formula C14H12N2O3 B3248070 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide CAS No. 1831221-88-5

4-Amino-N-(1,3-dioxaindan-5-YL)benzamide

Cat. No. B3248070
CAS RN: 1831221-88-5
M. Wt: 256.26 g/mol
InChI Key: TWGPNJUEWJFWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(1,3-dioxaindan-5-YL)benzamide is a chemical compound that belongs to a class of chemicals known as indandiones. It has a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O3/c15-10-3-1-9 (2-4-10)14 (17)16-11-5-6-12-13 (7-11)19-8-18-12/h1-7H,8,15H2, (H,16,17) .


Chemical Reactions Analysis

The synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth . The use of ultrasonic irradiation in this process is considered a green and powerful technology .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 256.26 g/mol .

Mechanism of Action

4-Amino-N-(1,3-dioxaindan-5-YL)benzamide inhibits the activity of BET proteins by binding to the bromodomain, which is a conserved protein domain that recognizes acetylated lysine residues on histones and other proteins. The binding of this compound to the bromodomain prevents the recruitment of BET proteins to chromatin, thereby inhibiting their ability to regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models. In cancer, this compound has been shown to suppress tumor growth, induce apoptosis, and inhibit metastasis. In inflammation, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease, this compound has been shown to reduce neointimal hyperplasia and improve vascular function.

Advantages and Limitations for Lab Experiments

4-Amino-N-(1,3-dioxaindan-5-YL)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for BET proteins. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide. One potential direction is the optimization of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the identification of novel therapeutic applications for this compound, including the treatment of other diseases such as neurodegenerative disorders. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the effects of this compound on BET proteins and gene expression.

Scientific Research Applications

4-Amino-N-(1,3-dioxaindan-5-YL)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BET proteins have been shown to play a crucial role in the regulation of oncogenes, and their inhibition by this compound has been shown to suppress tumor growth and induce apoptosis in cancer cells. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by this compound has been shown to reduce inflammation in various animal models. In cardiovascular disease, BET proteins have been shown to play a role in the regulation of vascular smooth muscle cell proliferation, and their inhibition by this compound has been shown to reduce neointimal hyperplasia in animal models of vascular injury.

Safety and Hazards

The safety information for 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGPNJUEWJFWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Reactant of Route 5
Reactant of Route 5
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.